cis-3-Aminocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

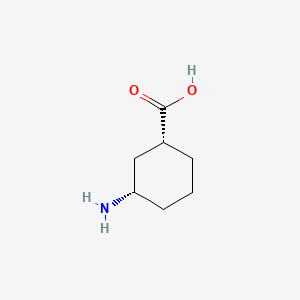

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38541-66-1, 118785-96-9, 16636-51-4 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of cis-3-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Aminocyclohexanecarboxylic acid is a cyclic, non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmacology. Its constrained cyclohexane backbone imparts specific conformational properties that are valuable in the design of peptidomimetics and other biologically active molecules. As a structural analog of γ-aminobutyric acid (GABA), it is a subject of investigation for its potential interactions with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3] Understanding the basic properties of this compound, particularly the pKa of its amino group, is fundamental to predicting its physiological behavior, designing derivatives, and interpreting its biological activity.

This technical guide provides a comprehensive overview of the basic properties of this compound. Due to the absence of a publicly available experimental pKa value for this specific molecule, this guide offers a comparative analysis with structurally related compounds to estimate its basicity. Furthermore, it details established experimental protocols for the precise determination of amino acid pKa values and illustrates the relevant biological context of GABAergic signaling.

Physicochemical Properties and Basicity

The basicity of this compound is primarily attributed to its amino group (-NH2). In an aqueous environment, this group can accept a proton to form a positively charged ammonium group (-NH3+). The equilibrium of this reaction is quantified by the acid dissociation constant (Ka) of the conjugate acid, or more commonly, its negative logarithm, the pKa. A higher pKa value for the amino group corresponds to a stronger base.

Comparative pKa Analysis

While an experimental pKa for this compound is not readily found in the literature, we can estimate its basicity by comparing it to structurally similar molecules. The table below presents the pKa values of relevant functional groups in related compounds.

| Compound | Functional Group | pKa Value | Reference(s) |

| Cyclohexylamine | Primary Amine (-NH₂) | 10.64 - 10.66 | [4][5][6][7][8] |

| Cyclohexanecarboxylic acid | Carboxylic Acid (-COOH) | ~4.9 | [9][10][11][12] |

| γ-Aminobutyric acid (GABA) | Primary Amine (-NH₂) | 10.6 | [13] |

| γ-Aminobutyric acid (GABA) | Carboxylic Acid (-COOH) | 4.03 |

Note: The pKa of the amino group in GABA is for the protonated amine, reflecting its basicity.

Based on this comparative data, the pKa of the amino group in this compound is expected to be in a similar range to that of cyclohexylamine and GABA, likely around 10.6. The presence of the carboxylic acid group on the same cyclohexane ring may have a minor electron-withdrawing effect, potentially slightly lowering the pKa of the amino group compared to cyclohexylamine. Conversely, the pKa of the carboxylic acid group is anticipated to be around 4-5, similar to cyclohexanecarboxylic acid and GABA.

Experimental Protocols for pKa Determination

For researchers seeking to definitively determine the pKa values of this compound, the following experimental protocols are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable groups.[14][15]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water or a suitable buffer with a defined ionic strength.[14]

-

Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[14][16]

-

Titration: Gradually add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the solution.[14][16]

-

pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.[14][15]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve), which are also the half-equivalence points. For a compound with two ionizable groups like this compound, two distinct pKa values will be observed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[17][18][19]

Methodology:

-

Sample Preparation: Prepare a series of samples of this compound in buffers of precisely known pH values spanning the expected pKa ranges.

-

NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample. Monitor the chemical shifts of nuclei adjacent to the amino and carboxylic acid groups. For example, the chemical shift of the proton on the carbon bearing the amino group (α-proton) is sensitive to the protonation state of the amine.

-

Data Analysis: Plot the chemical shift of the selected nucleus against the pH of the solution. The resulting data will form a sigmoidal curve. The pKa value is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[17]

Biological Context: GABAergic Signaling

As a GABA analog, the biological effects of this compound are likely mediated through interaction with components of the GABAergic synapse. Understanding this signaling pathway is crucial for interpreting its pharmacological activity.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key events at a GABAergic synapse.

Caption: Overview of GABAergic Synaptic Transmission.

In this pathway, GABA is synthesized from glutamate in the presynaptic terminal and packaged into vesicles.[20][21] Upon arrival of an action potential, calcium influx triggers the release of GABA into the synaptic cleft.[21] GABA then binds to postsynaptic GABAₐ and GABAₑ receptors.[20][22][23] GABAₐ receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization and inhibition of the postsynaptic neuron.[23] GABAₑ receptors are G-protein coupled receptors that can indirectly cause inhibition, for example, by activating potassium channels.[20][21] GABA is cleared from the synaptic cleft by GABA transporters (GATs).[20] this compound may exert its effects by interacting with GABA receptors or transporters.

Conclusion

This compound is a molecule with significant potential in drug discovery, particularly in the modulation of the GABAergic system. While its precise basicity has yet to be reported, a comparative analysis suggests a pKa for the amino group in the range of 10.6. For researchers requiring definitive values, this guide provides detailed protocols for experimental determination via potentiometric titration and NMR spectroscopy. The provided overview of the GABAergic signaling pathway serves as a critical framework for understanding the potential mechanisms of action of this and related compounds. This foundational knowledge of its basic properties and biological context is essential for the rational design and development of novel therapeutics targeting the central nervous system.

References

- 1. connectsci.au [connectsci.au]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]

- 7. 108-91-8 CAS MSDS (Cyclohexylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pKa of Cyclohexylamine [vcalc.com]

- 9. guidechem.com [guidechem.com]

- 10. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]

- 11. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]

- 12. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 13. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. NMR determination of pKa values for Asp, Glu, His, and Lys mutants at each variable contiguous enzyme-inhibitor contact position of the turkey ovomucoid third domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. studysmarter.co.uk [studysmarter.co.uk]

- 23. GABA receptor - Wikipedia [en.wikipedia.org]

Synthesis of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining cis-3-Aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and drug development.[1][2] This document details methodologies, presents quantitative data in structured tables, and visualizes experimental workflows and reaction pathways using Graphviz diagrams.

Introduction

This compound is a conformationally constrained β-amino acid.[3] Its rigid cyclic structure provides a valuable scaffold for the synthesis of peptidomimetics and other complex molecules where precise control of stereochemistry is essential.[3] This guide focuses on two prominent and effective strategies for its synthesis: enzymatic desymmetrization of a prochiral diester and the diastereoselective reduction of β-enaminoketones followed by oxidation.

Synthetic Routes

Enantioselective Synthesis via Enzymatic Desymmetrization

A highly efficient and stereoselective method for the synthesis of enantiomerically pure this compound involves the enzymatic desymmetrization of a prochiral dialkyl cis-cyclohexane-1,3-dicarboxylate. This pathway leverages the high selectivity of lipases to achieve high enantiomeric excess. The overall synthetic scheme is outlined below.

Experimental Protocol: Enzymatic Hydrolytic Desymmetrization

A detailed experimental protocol for this key step is summarized as follows.[4] A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is first converted to cis-cyclohexane-1,3-dicarboxylic anhydride through heating. The anhydride is subsequently reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to yield the corresponding cis-diester. This prochiral diester is then subjected to enzymatic hydrolysis.

The desymmetrization is carried out using Lipase AY-30, which selectively hydrolyzes one of the ester groups to yield the chiral cis-1,3-cyclohexanedicarboxylic acid monoester in high enantiomeric excess.[4] The resulting monoester is then subjected to a modified Curtius rearrangement to introduce the amino group, followed by deprotection to yield the final product, (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid.[4]

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic Hydrolysis | cis-1,3-Cyclohexanedicarboxylic acid monoester | >80% | >94% | [4] |

| Modified Curtius Rearrangement & Deprotection | (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid | - | High | [4] |

Synthesis via Reduction of β-Enaminoketones

An alternative approach involves the synthesis of cis-3-aminocyclohexanol as a key intermediate, which can then be oxidized to the target carboxylic acid. This method relies on the diastereoselective reduction of a β-enaminoketone.

Experimental Protocol: Synthesis and Reduction of β-Enaminoketones

The synthesis commences with the condensation of a 1,3-cyclohexanedione with a suitable amine (e.g., benzylamine) in refluxing toluene to produce the corresponding β-enaminoketone.[5]

The subsequent reduction of the β-enaminoketone is achieved using sodium in a mixture of THF and isopropyl alcohol at room temperature.[6] This reduction yields a diastereomeric mixture of cis- and trans-3-aminocyclohexanols.[5][6] The desired cis-isomer can then be separated from the trans-isomer by column chromatography.[5] The final step, the oxidation of the cis-3-aminocyclohexanol to this compound, can be accomplished using various standard oxidation protocols for primary alcohols.

Quantitative Data

| Step | Product | Diastereomeric Ratio (cis:trans) | Isolated Yield (cis-isomer) | Reference |

| Reduction of β-enaminoketone | 3-Aminocyclohexanol | 89:11 | - | [5] |

| Chromatographic Separation | cis-3-Aminocyclohexanol | - | 69% | [5] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The enzymatic desymmetrization route offers excellent enantioselectivity and high yields, making it a preferred method for obtaining optically pure material. The reduction of β-enaminoketones provides a viable alternative, particularly for the synthesis of the racemic compound or when specific stereoisomers of the precursor aminocyclohexanol are desired. The choice of synthetic route will depend on the specific requirements of the research or development project, including the need for enantiopurity, scalability, and the availability of starting materials and reagents. Further optimization of the oxidation step in the β-enaminoketone route could enhance its overall efficiency.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

Cis-3-Aminocyclohexancarbonsäure als GABA-Analogon: Ein technischer Leitfaden

Datum: 29. Dezember 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Gemini KI

Zusammenfassung

Dieses Dokument bietet eine eingehende technische Untersuchung von cis-3-Aminocyclohexancarbonsäure (cis-ACHC) als Analogon der gamma-Aminobuttersäure (GABA). Der Schwerpunkt liegt auf seiner primären pharmakologischen Rolle als Inhibitor der GABA-Aufnahme, den verfügbaren Synthesemethoden und den experimentellen Protokollen zur Untersuchung seiner Aktivität. Während cis-ACHC strukturelle Ähnlichkeiten mit GABA aufweist, deuten die aktuellen Erkenntnisse darauf hin, dass seine Hauptwirkung in der Modulation der GABAergen Neurotransmission durch die Hemmung von GABA-Transportern (GATs) und nicht durch eine direkte Rezeptor-Interaktion liegt. Dieses Dokument fasst die verfügbaren quantitativen Daten zusammen, beschreibt detaillierte experimentelle Methoden und visualisiert relevante Pfade und Arbeitsabläufe.

Einleitung

Gamma-Aminobuttersäure (GABA) ist der wichtigste hemmende Neurotransmitter im zentralen Nervensystem von Säugetieren und spielt eine entscheidende Rolle bei der Regulierung der neuronalen Erregbarkeit. GABA-Analoga sind eine wichtige Klasse von Molekülen, die für die Untersuchung des GABAergen Systems und für die Entwicklung von Therapeutika für neurologische und psychiatrische Erkrankungen von Interesse sind. Cis-3-Aminocyclohexancarbonsäure ist ein solches Analogon, das einen Cyclohexanring als starres Gerüst aufweist, welches die Konformation der Amino- und Carboxylgruppen einschränkt. Diese strukturelle Einschränkung liefert wertvolle Einblicke in die pharmakologischen Anforderungen der Proteine, die an der GABAergen Signalgebung beteiligt sind.

Dieses technische Handbuch untersucht die Synthese, die pharmakologische Aktivität und die experimentellen Methoden im Zusammenhang mit cis-ACHC und konzentriert sich dabei auf seine Funktion als GABA-Analogon.

Chemische Eigenschaften und Synthese

Cis-3-Aminocyclohexancarbonsäure ist eine zyklische Aminosäure, die als weißer bis fast weißer kristalliner Feststoff vorliegt.[1] Die cis-Konfiguration bezieht sich auf die relative Stereochemie der Amino- und Carboxylsubstituenten am Cyclohexanring.

| Eigenschaft | Wert | Referenz |

| Molekülformel | C₇H₁₃NO₂ | [2] |

| Molekulargewicht | 143.19 g/mol | [2] |

| CAS-Nummer | 16636-51-4 | [1] |

Syntheseweg:

Eine etablierte Methode zur enantioselektiven Synthese der Isomere von cis-3-Aminocyclohexancarbonsäure geht von einem Gemisch aus cis- und trans-Cyclohexan-1,3-dicarbonsäure aus.[3] Der allgemeine Arbeitsablauf ist wie folgt:[3]

-

Anhydrid-Bildung: Das Gemisch der Dicarbonsäuren wird behandelt, um das cis-Cyclohexan-1,3-dicarbonsäureanhydrid zu bilden.

-

Veresterung: Das Anhydrid wird in den entsprechenden Diester umgewandelt.

-

Enzymatische Desymmetrisierung: Eine enzymatische Hydrolyse mit einer Lipase (z. B. Lipase AY-30) führt zu einem chiralen Monoester mit hohem Enantiomerenüberschuss.[3]

-

Curtius-Umlagerung: Eine modifizierte Curtius-Umlagerung des Monoesters führt die Aminogruppe ein und ergibt eine N-Boc-geschützte Aminosäure.[3]

-

Hydrolyse und Entschützung: Die abschließenden Schritte der Hydrolyse der Estergruppe und der Entfernung der Boc-Schutzgruppe ergeben die gewünschte enantiomerenreine cis-3-Aminocyclohexancarbonsäure.[3]

References

The Biological Activity of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Aminocyclohexanecarboxylic acid (cis-ACHC) is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). Its primary biological activity lies in its function as a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft. By blocking GAT-1, cis-ACHC elevates extracellular GABA levels, thereby enhancing both phasic and tonic GABAergic neurotransmission. This modulation of the GABAergic system makes cis-ACHC and its derivatives potential candidates for the development of therapeutics for neurological disorders characterized by GABAergic dysfunction, such as epilepsy. This technical guide provides an in-depth overview of the biological activity of cis-ACHC, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and a visualization of the implicated signaling pathways.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise regulation of GABA concentration in the synaptic cleft is critical for normal brain function. GABA transporters (GATs) are responsible for the reuptake of GABA from the extracellular space, thus terminating its synaptic action.[1] Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is predominantly expressed in neurons and is the primary transporter responsible for GABA reuptake at synapses.[2]

This compound is a cyclic amino acid that acts as a structural analog of GABA.[3] Its rigid cyclohexane ring restricts its conformational flexibility, leading to a specific interaction with the GABA transport system. This guide will focus on the biological activity of the cis-isomer, which has been identified as a potent inhibitor of GABA uptake, while exhibiting weak affinity for GABA receptors.[4]

Mechanism of Action

The principal mechanism of action of this compound is the competitive inhibition of the GABA transporter GAT-1.[5] By binding to the transporter, cis-ACHC prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an accumulation of GABA in the extracellular space, resulting in the prolonged activation of postsynaptic GABA receptors.[6]

The stereochemistry of cis-ACHC is critical for its biological activity. Studies have shown that the (1S,3R)-isomer is a more potent inhibitor of GABA uptake compared to the (1R,3S)-isomer, highlighting the stereospecific nature of the interaction with the GAT-1 protein.

Quantitative Data

| Compound | Target | Assay Type | IC50/Ki | Reference |

| This compound | GAT-1 | GABA Uptake Inhibition | Data not available | - |

| Tiagabine | GAT-1 | [3H]GABA Uptake Inhibition | IC50: ~50 nM | [7] |

| NO-711 | GAT-1 | [3H]GABA Uptake Inhibition | IC50: ~42 nM | [8] |

| SKF 89976A | GAT-1 | GABA Uptake Inhibition | - | [2] |

Note: The lack of specific quantitative data for this compound in readily accessible literature is a limitation. The provided data for other GAT-1 inhibitors serves as a reference for the potency of compounds targeting this transporter.

Regarding GABA receptor binding, cis-ACHC is reported to be a weak inhibitor of GABA binding at the receptor, indicating its selectivity for the transporter over the receptor.[4]

Experimental Protocols

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes a common method to assess the inhibitory activity of compounds like this compound on GABA uptake.

4.1.1. Materials

-

Male Wistar rats (200-250 g)

-

Sucrose solution (0.32 M)

-

Krebs-Henseleit buffer (KHB), pH 7.4

-

[³H]GABA (specific activity 30-60 Ci/mmol)

-

Unlabeled GABA

-

This compound (or other test compounds)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Refrigerated centrifuge

-

Liquid scintillation counter

4.1.2. Synaptosome Preparation

-

Euthanize rats and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in KHB.

4.1.3. Uptake Assay

-

Pre-incubate aliquots of the synaptosomal suspension (approximately 100 µg of protein) for 5 minutes at 37°C in KHB.

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the uptake by adding [³H]GABA (final concentration ~50 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold KHB.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM) or by conducting the assay at 4°C.

4.1.4. Data Analysis

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibition of GAT-1 by this compound initiates a cascade of events that modulate GABAergic signaling. The following diagrams illustrate the key pathways and workflows.

Caption: Signaling pathway of GAT-1 inhibition by this compound.

Caption: Experimental workflow for a [³H]GABA uptake assay.

Biological Effects and Therapeutic Potential

The inhibition of GAT-1 by this compound leads to a number of downstream biological effects:

-

Enhanced Phasic Inhibition: By prolonging the presence of GABA in the synaptic cleft, cis-ACHC enhances the activation of postsynaptic GABA-A receptors, leading to a stronger and more prolonged inhibitory postsynaptic potential (IPSP).[1]

-

Increased Tonic Inhibition: Elevated ambient GABA levels can activate extrasynaptic GABA-A receptors, leading to a persistent inhibitory tone (tonic inhibition) that can regulate overall neuronal excitability.[9]

-

Presynaptic Autoinhibition: Increased extracellular GABA can also activate presynaptic GABA-B autoreceptors, which can lead to a feedback inhibition of further GABA release.[7]

These effects collectively contribute to a reduction in neuronal excitability. Consequently, GAT-1 inhibitors, including derivatives of cis-ACHC, have been investigated for their therapeutic potential in conditions characterized by excessive neuronal firing, most notably epilepsy. The anticonvulsant drug tiagabine is a clinically used GAT-1 inhibitor, providing a proof-of-concept for this therapeutic strategy.[7]

Conclusion

This compound is a valuable research tool for studying the GABAergic system. Its primary biological activity as a selective inhibitor of the GAT-1 transporter highlights the critical role of GABA reuptake in regulating neuronal inhibition. While further studies are needed to fully quantify its potency and explore its in vivo effects, the modulation of GABAergic transmission by cis-ACHC and its analogs presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the biological activity of this intriguing molecule.

References

- 1. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the four stereoisomers of 3-aminocyclohexanecarboxylic acid: cis-(1R,3S), cis-(1S,3R), trans-(1R,3R), and trans-(1S,3S). This valuable building block is integral in the development of pharmaceuticals and peptidomimetics, making stereoselective synthesis crucial for elucidating structure-activity relationships and optimizing therapeutic efficacy. This document details asymmetric syntheses, methods for producing racemic mixtures, diastereomer separation, and chiral resolution, supported by experimental protocols and quantitative data.

Overview of Synthetic Strategies

The synthesis of the stereoisomers of 3-aminocyclohexanecarboxylic acid can be broadly approached through two main pathways:

-

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer, often employing chiral catalysts or auxiliaries. A notable example is the enzymatic desymmetrization of a meso intermediate to yield the cis-(1R,3S)-isomer with high enantiopurity.

-

Racemic Synthesis followed by Resolution: This more traditional route involves the synthesis of a mixture of stereoisomers, followed by separation of the diastereomers (cis and trans) and subsequent resolution of the enantiomers of each diastereomer. This is often achieved through catalytic hydrogenation of an aromatic precursor followed by classical resolution with chiral resolving agents.

This guide will detail a logical workflow commencing with the synthesis of a racemic mixture of cis- and trans-3-aminocyclohexanecarboxylic acid, followed by their separation and subsequent chiral resolution. An alternative asymmetric route to the cis-(1R,3S)-isomer is also presented.

Synthesis of Racemic cis- and trans-3-Aminocyclohexanecarboxylic Acid

A common and effective method for producing a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of 3-aminobenzoic acid. The choice of catalyst and reaction conditions can influence the ratio of the resulting diastereomers. Ruthenium on carbon (Ru/C) is a catalyst known to favor the formation of the trans isomer in the hydrogenation of substituted benzoic acids.

Experimental Protocol: Catalytic Hydrogenation of 3-Aminobenzoic Acid

Objective: To synthesize a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.

Materials:

-

3-Aminobenzoic acid

-

5% Ruthenium on carbon (Ru/C)

-

10% Sodium hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Autoclave reactor

-

Filtration apparatus (e.g., Celite)

-

Standard laboratory glassware

Procedure:

-

In an autoclave, combine 3-aminobenzoic acid (1 eq.), 5% Ru/C (0.25 eq. by weight), and a 10% aqueous solution of NaOH.

-

Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 15 bar.

-

Heat the mixture to 100°C with vigorous stirring.

-

Maintain the reaction for 20 hours, monitoring for the consumption of hydrogen.

-

After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

Separation of cis- and trans-Diastereomers

The separation of the cis and trans diastereomers can be achieved by exploiting differences in their physical properties, such as solubility. A common method is fractional crystallization of their salts or derivatives. An alternative approach involves the selective esterification of one isomer, allowing for separation.

Experimental Protocol: Separation by Selective Esterification and Crystallization

Objective: To separate the cis and trans isomers of N-Boc-3-aminocyclohexanecarboxylic acid.

Materials:

-

Mixture of cis- and trans-3-aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Water

-

Potassium carbonate (K₂CO₃)

-

Bromoethane

-

Citric acid

-

Dichloromethane (DCM)

Procedure:

-

N-Boc Protection: Protect the amino group of the cis/trans mixture with Boc anhydride in a mixture of acetone and water.

-

Selective Esterification: Suspend the N-Boc protected acid mixture in acetone. Add potassium carbonate (1.2 equivalents with respect to the estimated cis-isomer content). Add bromoethane (2.0 equivalents with respect to the cis-isomer content) and heat the mixture at 60°C for 3 hours. This selectively converts the more reactive cis-isomer to its ethyl ester.

-

Isolation of the trans-Isomer: Cool the reaction mixture to -10°C to precipitate the unreacted trans-N-Boc-3-aminocyclohexanecarboxylic acid. Filter the precipitate.

-

Work-up: The filtered solid is then partitioned between an aqueous citric acid solution and dichloromethane. The organic layers are combined, dried, and concentrated to yield the pure trans-N-Boc-3-aminocyclohexanecarboxylic acid. The cis-ester remains in the filtrate and can be hydrolyzed back to the cis-acid if desired.

Chiral Resolution of Enantiomers

Once the cis and trans diastereomers are separated, each racemic mixture can be resolved into its constituent enantiomers using classical resolution with a chiral resolving agent. This process involves the formation of diastereomeric salts, which are then separated by fractional crystallization.

Resolution of Racemic trans-3-Aminocyclohexanecarboxylic Acid

Objective: To resolve racemic trans-3-aminocyclohexanecarboxylic acid into its (1R,3R) and (1S,3S) enantiomers.

Materials:

-

Racemic trans-3-aminocyclohexanecarboxylic acid

-

(+)-Tartaric acid (for isolation of one enantiomer)

-

(-)-Tartaric acid (for isolation of the other enantiomer)

-

Methanol or ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve the racemic trans-3-aminocyclohexanecarboxylic acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, then to 0-4°C to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. The specific enantiomer that crystallizes will depend on the solvent system and the specific interactions. Recrystallize the diastereomeric salt from fresh solvent until a constant specific rotation is achieved.

-

To recover the free amino acid, dissolve the purified diastereomeric salt in water and pass it through an ion-exchange column or basify with a suitable base to precipitate the amino acid.

-

The other enantiomer can be recovered from the mother liquor by evaporation, basification, and subsequent crystallization with (-)-tartaric acid.

Resolution of Racemic cis-3-Aminocyclohexanecarboxylic Acid

Objective: To resolve racemic this compound into its (1R,3S) and (1S,3R) enantiomers.

Materials:

-

Racemic this compound

-

(R)-(+)-α-Methylbenzylamine or another suitable chiral base

-

Ethanol or another suitable solvent

-

Hydrochloric acid

Procedure:

-

Dissolve the racemic this compound in hot ethanol.

-

Add an equimolar amount of (R)-(+)-α-methylbenzylamine.

-

Allow the solution to cool slowly to form diastereomeric salt crystals.

-

Filter the crystals and recrystallize to constant optical rotation.

-

Treat the purified salt with dilute hydrochloric acid to precipitate the enantiomerically pure cis-amino acid.

-

The other enantiomer can be recovered from the mother liquor.

Asymmetric Synthesis of cis-(1R,3S)-3-Aminocyclohexanecarboxylic Acid

An elegant and highly efficient method for the direct synthesis of the cis-(1R,3S)-enantiomer involves the enzymatic desymmetrization of a meso-diester, followed by a Curtius-type rearrangement.

Experimental Protocol: Enzymatic Desymmetrization and Rearrangement

Objective: To synthesize enantiomerically pure cis-(1R,3S)-3-aminocyclohexanecarboxylic acid.

Materials:

-

cis-Cyclohexane-1,3-dicarboxylic acid anhydride

-

Ethanol

-

Lipase AY-30

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine

-

tert-Butanol

-

Hydrochloric acid

Procedure:

-

Diester Formation: Convert cis-cyclohexane-1,3-dicarboxylic anhydride to the corresponding diethyl ester.

-

Enzymatic Hydrolysis: Subject the meso-diethyl ester to enzymatic hydrolysis using Lipase AY-30. This selectively hydrolyzes one of the ester groups to yield the corresponding monoester in high enantiomeric excess (>94% ee).

-

Curtius Rearrangement: The resulting monoester is then subjected to a modified Curtius rearrangement using diphenylphosphoryl azide in the presence of tert-butanol. This converts the carboxylic acid moiety into a Boc-protected amine group.

-

Hydrolysis and Deprotection: The resulting N-Boc protected amino ester is then hydrolyzed and deprotected to yield the final cis-(1R,3S)-3-aminocyclohexanecarboxylic acid.

Data Presentation

The following tables summarize the expected yields and stereochemical purity for the key synthetic steps described.

Table 1: Synthesis and Separation of Diastereomers

| Step | Starting Material | Product(s) | Typical Yield | Diastereomeric Ratio (cis:trans) |

| Hydrogenation | 3-Aminobenzoic acid | cis/trans-3-Aminocyclohexanecarboxylic acid | >90% | ~1:4.6 (estimated) |

| Separation | cis/trans-N-Boc-3-aminocyclohexanecarboxylic acid | trans-N-Boc-3-aminocyclohexanecarboxylic acid | High | >98% dr |

Table 2: Chiral Resolution and Asymmetric Synthesis

| Method | Starting Material | Product | Typical Yield | Enantiomeric Excess (ee) |

| Classical Resolution | Racemic trans-3-aminocyclohexanecarboxylic acid | (1R,3R)- and (1S,3S)-isomers | 30-40% (for each enantiomer) | >99% |

| Classical Resolution | Racemic this compound | (1R,3S)- and (1S,3R)-isomers | 30-40% (for each enantiomer) | >99% |

| Asymmetric Synthesis | cis-Cyclohexane-1,3-dicarboxylic acid diethyl ester | cis-(1R,3S)-3-Aminocyclohexanecarboxylic acid | 20-40% (overall) | >94% |

Visualizations

Logical Workflow for Synthesis of all Four Stereoisomers

Caption: Overall synthetic strategy for the four stereoisomers.

Asymmetric Synthesis Pathway for cis-(1R,3S)-Isomer

Caption: Asymmetric synthesis of the cis-(1R,3S)-isomer.

References

An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid: Chemical Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid that has garnered significant interest in medicinal chemistry and pharmacology. Its structural rigidity and the spatial orientation of its amino and carboxylic acid functional groups make it a valuable scaffold for the design of pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical structure, conformational analysis, and biological significance of this compound, with a focus on its role as a γ-aminobutyric acid (GABA) analogue.

Chemical Structure and Stereochemistry

This compound possesses a cyclohexane ring with an amino group (-NH₂) and a carboxylic acid group (-COOH) substituted on carbons 1 and 3 in a cis relative configuration. The molecule has two chiral centers, and therefore, exists as a pair of enantiomers: (1R, 3S)-3-aminocyclohexanecarboxylic acid and (1S, 3R)-3-aminocyclohexanecarboxylic acid. The specific stereoisomer plays a crucial role in its biological activity.

Conformational Analysis

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize steric and torsional strain. Due to the cis-1,3-disubstitution pattern, the two chair conformers are in equilibrium. In one chair form, both the amino and carboxylic acid groups can occupy either axial (a) or equatorial (e) positions.

The two primary chair conformations are:

-

Diequatorial (e,e): Both the amino and carboxylic acid groups are in the more sterically favorable equatorial positions. This conformation is generally considered to be the most stable.

-

Diaxial (a,a): Both substituents are in the axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This conformation is typically higher in energy and therefore less populated.

The equilibrium between these two conformers is influenced by various factors, including the solvent and the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups, which could stabilize the diaxial conformation in nonpolar environments.

Quantitative Conformational Data

While specific experimental quantitative data for the conformational equilibrium of this compound is not extensively reported in the literature, data from analogous cis-1,3-disubstituted cyclohexanes can provide valuable insights. The relative populations of the diequatorial and diaxial conformers can be estimated using computational methods and determined experimentally through Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing vicinal proton-proton coupling constants (³JHH).

| Parameter | Diequatorial Conformer (e,e) | Diaxial Conformer (a,a) |

| Relative Energy | Lower | Higher |

| Population at Equilibrium | Major | Minor |

| Key 1H-NMR Coupling Constants | Characterized by small axial-equatorial and equatorial-equatorial couplings. | Characterized by large axial-axial couplings. |

Biological Activity: A GABA Analogue

This compound is recognized as a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. Specifically, the (1S,3R)-enantiomer has been identified as a potent inhibitor of GABA uptake.[1]

Signaling Pathway: Inhibition of GABA Reuptake

GABA's action in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). By inhibiting these transporters, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a key target for the development of anticonvulsant and anxiolytic drugs.

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

A generalized protocol for determining the conformational equilibrium of this compound using ¹H NMR spectroscopy is outlined below.

Methodology Details:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium.

-

¹H NMR Data Acquisition: A high-resolution ¹H NMR spectrum is recorded. The spectral parameters, such as the chemical shifts and coupling constants, of the cyclohexane ring protons are of primary interest.

-

Signal Assignment: The complex multiplet patterns of the ring protons are assigned to specific protons using a combination of 1D and 2D NMR techniques (e.g., COSY, TOCSY).

-

Measurement of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are carefully measured from the fine structure of the proton signals.

-

Karplus Equation Application: The Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons, is used to estimate the dihedral angles in the molecule.

-

Determination of Conformational Equilibrium: By comparing the experimentally observed, time-averaged coupling constants with the theoretical values for the pure diequatorial and diaxial conformers, the relative populations of each conformer in equilibrium can be calculated.

-

Calculation of Free Energy Difference: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from their equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq).

Conclusion

This compound is a conformationally dynamic molecule with significant potential in drug development due to its activity as a GABA uptake inhibitor. A thorough understanding of its stereochemistry and conformational preferences is essential for the rational design of novel therapeutics targeting the GABAergic system. The methodologies outlined in this guide provide a framework for researchers to investigate the structure-activity relationships of this and related compounds. Further studies employing a combination of high-level computational modeling and detailed experimental analysis will continue to elucidate the precise conformational landscape and biological interactions of this important molecule.

References

The Discovery and History of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Aminocyclohexanecarboxylic acid is a conformationally restricted analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its rigid cyclohexane backbone provides a unique structural scaffold that has been instrumental in elucidating the pharmacology of GABA transporters. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of this compound, with a focus on its role in neuroscience and drug development.

I. Discovery and Initial Synthesis

The first documented synthesis of this compound is attributed to A.I. Palima and colleagues in a 1977 publication in the "Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science" (Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya). The synthesis involved the catalytic hydrogenation of m-aminobenzoic acid. This foundational work provided the scientific community with access to this novel GABA analog, paving the way for investigations into its biological activity.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of m-Aminobenzoic Acid

-

Dissolution: m-Aminobenzoic acid is dissolved in a suitable solvent, likely a polar solvent capable of dissolving the starting material and compatible with the hydrogenation catalyst.

-

Catalyst Addition: A noble metal catalyst, such as rhodium on a carbon support (Rh/C) or a similar hydrogenation catalyst, is added to the reaction mixture.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere under pressure and elevated temperature in a specialized hydrogenation apparatus. The aromatic ring of m-aminobenzoic acid is reduced to a cyclohexane ring. The stereochemistry of the product (cis vs. trans) is influenced by the catalyst, solvent, and reaction conditions.

-

Isolation and Purification: Following the reaction, the catalyst is removed by filtration. The solvent is then removed, and the crude product is purified, likely through recrystallization, to isolate the this compound isomer.

It is important to note that this method often produces a mixture of cis and trans isomers, requiring careful separation and purification to obtain the desired cis conformation.

II. Elucidation of Biological Activity: A Selective GABA Uptake Inhibitor

The biological significance of this compound was unveiled in a landmark 1976 paper by G. P. Jones and M. J. Neal, published in Nature. Their research identified the compound, referred to as cis-1,3-aminocyclohexane carboxylic acid in the publication, as a selective inhibitor of neuronal GABA uptake. This discovery was pivotal, as it provided a valuable pharmacological tool to differentiate between neuronal and glial GABA transport systems and to study the physiological role of GABA reuptake in synaptic transmission.

Mechanism of Action: Inhibition of GABA Transporter 1 (GAT1)

This compound exerts its effects by competitively inhibiting the GABA Transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT1 is primarily located on the presynaptic terminals of GABAergic neurons and is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.

By binding to the GAT1 transporter, this compound prevents the reabsorption of GABA, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This enhancement of GABAergic neurotransmission underlies the compound's potential therapeutic effects in conditions associated with GABAergic dysfunction.

Quantitative Data on Biological Activity

| Compound | Transporter Target | IC50 / Ki (µM) | Species | Reference |

| This compound | Neuronal GABA Uptake | Not specified | Rat | Jones & Neal, Nature 264, 281–284 (1976) |

| (R)-Nipecotic acid | GAT1 | ~10-20 | Rat | Johnston et al., Br J Pharmacol 58, 481-492 (1976) |

| Tiagabine | GAT1 | ~0.1-1 | Human | Nielsen et al., Eur J Pharmacol 198, 1-11 (1991) |

| Guvacine | GAT1 | ~20-50 | Rat | Johnston et al., J Neurochem 26, 1029-1032 (1976) |

Note: The IC50/Ki values can vary depending on the experimental conditions and assay used.

III. Experimental Workflows and Signaling Pathways

The study of this compound and its effects on GABAergic signaling involves a range of experimental techniques. A typical workflow to assess its activity as a GABA uptake inhibitor is outlined below.

The signaling pathway affected by this compound is the termination of GABAergic neurotransmission at the synapse. The following diagram illustrates the mechanism of GAT1-mediated GABA reuptake and its inhibition.

IV. Historical Perspective and Future Directions

The discovery of this compound as a selective neuronal GABA uptake inhibitor was a significant milestone in neuropharmacology. It provided a crucial tool for dissecting the complexities of the GABAergic system and spurred the development of other, more potent and selective GABA uptake inhibitors, some of which have found clinical applications as anticonvulsants (e.g., tiagabine).

While this compound itself has not been developed as a therapeutic agent, its historical importance lies in its role as a pioneering research tool. The foundational studies on this molecule have contributed significantly to our understanding of GABAergic neurotransmission and have laid the groundwork for the rational design of novel drugs targeting GABA transporters for the treatment of epilepsy, anxiety disorders, and other neurological conditions.

Future research may revisit the scaffold of this compound to design new derivatives with improved pharmacokinetic properties and subtype selectivity for different GABA transporters, potentially leading to the development of novel therapeutics with enhanced efficacy and reduced side effects.

Unlocking the Therapeutic Potential of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). As a structural mimic of GABA, cis-3-ACHC has been identified as an inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of GABA from the synaptic cleft. By impeding GAT-1 function, cis-3-ACHC has the potential to prolong the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism of action suggests a broad range of therapeutic applications in neurological and psychiatric disorders characterized by GABAergic deficits, including epilepsy, anxiety, and neuropathic pain. This technical guide provides a comprehensive overview of the current understanding of cis-3-ACHC, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its investigation. While quantitative inhibitory data and in vivo efficacy studies are not extensively available in the public domain, this document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this molecule.

Introduction

The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric conditions. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for its reuptake into presynaptic neurons and surrounding glial cells. Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter 1 (BGT-1)[1]. GAT-1 is the most abundant subtype in the brain and is a primary target for therapeutic intervention[2].

This compound is a cyclic amino acid that acts as a GABA analog[3]. Its rigid cyclohexane backbone offers a specific conformational presentation to biological targets, distinguishing it from the flexible native GABA molecule. This structural constraint is believed to contribute to its activity as an inhibitor of GABA uptake, with a noted selectivity for neuronal uptake processes, which are primarily mediated by GAT-1[4].

Mechanism of Action: Inhibition of GABA Transporter 1 (GAT-1)

The primary mechanism of action for this compound is the inhibition of the GAT-1 transporter. By binding to GAT-1, it competitively or non-competitively blocks the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA in the synapse, thereby increasing the activation of postsynaptic GABA receptors (GABAA and GABAB) and enhancing the overall inhibitory tone of the neural circuitry.

Signaling Pathway of GAT-1 Inhibition

The inhibition of GAT-1 by this compound initiates a signaling cascade that ultimately leads to increased inhibitory postsynaptic potentials (IPSPs). The following diagram illustrates this pathway.

Potential Therapeutic Applications

The enhancement of GABAergic neurotransmission through GAT-1 inhibition suggests the potential of this compound in treating a variety of CNS disorders.

Epilepsy

Anxiety Disorders

GABAergic dysfunction is a well-established factor in the pathophysiology of anxiety disorders. Enhancing GABAergic signaling is a proven anxiolytic strategy, as exemplified by benzodiazepines. GAT-1 inhibitors offer a different mechanism to achieve this and may have a distinct side-effect profile. Further investigation into the anxiolytic potential of this compound is warranted.

Neuropathic Pain

The perception of pain is modulated by inhibitory interneurons in the spinal cord and brain. A reduction in GABAergic inhibition can contribute to the development and maintenance of chronic pain states. By restoring inhibitory tone, GAT-1 inhibitors could offer a therapeutic benefit for neuropathic pain.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data on the inhibitory potency (e.g., IC50 values) of this compound on the different GABA transporter subtypes. One study noted that it becomes a progressively stronger inhibitor of [3H]GABA uptake in cultured neurons over time, but did not provide specific quantitative values[6].

| Parameter | GAT-1 | GAT-2 | GAT-3 | BGT-1 | Reference |

| IC50 (µM) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

Table 1: Inhibitory Potency of this compound on GABA Transporter Subtypes.

Experimental Protocols

The following is a detailed protocol for a [3H]GABA uptake assay, a standard method to evaluate the inhibitory activity of compounds like this compound on GABA transporters. This protocol is adapted from established methodologies[7][8].

[3H]GABA Uptake Assay in Cultured Cells

Objective: To determine the inhibitory effect of this compound on GABA uptake in a cell line stably expressing a specific GAT subtype (e.g., GAT-1).

Materials:

-

HEK-293 cells stably expressing the human GAT-1 transporter

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Poly-D-lysine coated 96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

[3H]GABA (specific activity ~30-60 Ci/mmol)

-

Unlabeled GABA

-

This compound

-

Positive control inhibitor (e.g., Tiagabine)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Culture:

-

Culture HEK-293 cells expressing GAT-1 in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Seed cells onto poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed KRH buffer.

-

Prepare serial dilutions of this compound and the positive control (Tiagabine) in KRH buffer. The final solvent concentration should not exceed 0.1%.

-

-

Inhibition Assay:

-

Add 100 µL of KRH buffer containing the desired concentrations of the test compound or control to the respective wells. For total uptake, add buffer alone. For non-specific uptake, add a high concentration of Tiagabine (e.g., 10 µM).

-

Pre-incubate the plate for 10-20 minutes at room temperature.

-

Initiate the uptake by adding 50 µL of KRH buffer containing a mixture of [3H]GABA (final concentration ~10-20 nM) and unlabeled GABA (final concentration to achieve a desired total GABA concentration, e.g., 1 µM).

-

Incubate the plate for 10-20 minutes at room temperature. This incubation time should be within the linear range of GABA uptake for the cell line.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

-

Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 5 minutes.

-

-

Scintillation Counting:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add 3-4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific GABA uptake by subtracting the non-specific uptake (in the presence of high concentration of Tiagabine) from the total uptake.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting the GABAergic system. Its established role as a GAT-1 inhibitor provides a strong rationale for its investigation in epilepsy, anxiety disorders, and neuropathic pain. However, a significant knowledge gap exists regarding its pharmacological profile and in vivo efficacy.

Future research should prioritize:

-

Quantitative Pharmacological Characterization: Determining the IC50 values of this compound and its stereoisomers for all four GAT subtypes to establish its potency and selectivity.

-

Preclinical Efficacy Studies: Evaluating the anticonvulsant, anxiolytic, and analgesic properties of this compound in established animal models.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its suitability for in vivo applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties.

By addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for the development of novel and effective treatments for a range of debilitating neurological and psychiatric disorders.

References

- 1. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]

- 2. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling cascade regulating long-term potentiation of GABA(A) receptor responsiveness in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental changes in high-affinity uptake of GABA by cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction: The quest for novel therapeutics targeting the central nervous system (CNS) has led to a significant focus on modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain.[1][2] Within this area, conformationally restricted analogues of GABA have emerged as a promising strategy for achieving receptor subtype selectivity and improved pharmacokinetic profiles. This technical guide delves into the core aspects of cis-3-aminocyclohexanecarboxylic acid, a key scaffold for developing such analogues. Its constrained cyclic structure offers a rigid framework to probe the specific conformational requirements of GABA receptors and transporters, making it a valuable tool in neuropharmacology.[3] This document provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of this compound derivatives and analogues, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step procedures aimed at establishing the desired stereochemistry and functional group modifications. A common strategy involves the reduction of substituted β-enaminoketones derived from 1,3-cyclohexanediones.[4] N-substituted derivatives can be prepared through standard amine alkylation or acylation reactions.

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones

This protocol is adapted from a literature procedure for the preparation of 3-aminocyclohexanol derivatives, which are closely related precursors to the title compounds.[4]

Materials:

-

β-enaminoketone (derived from 1,3-cyclohexanedione)

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous

-

Isopropyl alcohol, anhydrous

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottomed flask under a nitrogen atmosphere, dissolve the β-enaminoketone in a mixture of anhydrous THF and isopropyl alcohol.

-

To this solution, add small pieces of sodium metal at room temperature with vigorous stirring.

-

Continue the reaction until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired cis- and trans-3-aminocyclohexanol derivatives. The cis and trans isomers can typically be separated at this stage.

Biological Activity and Therapeutic Potential

Derivatives of this compound primarily exert their biological effects by interacting with components of the GABAergic system. Their primary mechanism of action is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[2][5]

GABA Transporter Inhibition

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2] this compound has been shown to be a selective inhibitor of neuronal GABA uptake.[5] The potency and selectivity of its derivatives can be modulated by substitutions on the amino and carboxylic acid moieties.

Table 1: Inhibition of GABA Transporters by this compound Analogues

| Compound | Transporter Target | IC50 (µM) | Reference |

| This compound | Neuronal GABA Uptake | Potent Inhibitor | [6] |

| Tiagabine | GAT-1 | 0.07 | [7] |

| NNC-711 | GAT-1 | 0.04 | [7] |

| SKF89976a | GAT-1 | 7.3 | [8] |

| NO711 | GAT-1 | 1.07 | [8] |

| Nipecotic Acid | GAT-1 | 14.4 | [8] |

Neuropathic Pain

The modulation of the GABAergic system is a validated strategy for the treatment of neuropathic pain.[9] While direct evidence for this compound derivatives in neuropathic pain is emerging, the well-established analgesic effects of GABA-B receptor agonists like baclofen in various neuropathic pain models and clinical settings suggest a strong therapeutic potential for compounds that enhance GABAergic transmission.[10] By inhibiting GABA reuptake, these derivatives can increase the synaptic concentration of GABA, leading to the activation of both GABA-A and GABA-B receptors, which can contribute to pain relief.

Experimental Protocols for Biological Evaluation

GABA Uptake Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds on GABA transporters expressed in a cellular system.

Materials:

-

HEK293 cells stably expressing the desired GABA transporter subtype (e.g., hGAT1)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

[3H]-GABA (radiolabeled GABA)

-

Unlabeled GABA

-

Test compounds

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the target GAT in DMEM supplemented with 10% FBS and a selection antibiotic. Seed the cells into 96-well plates and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

-

Compound Incubation: Add the assay buffer containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., tiagabine for GAT1).

-

GABA Uptake: To initiate the uptake, add a mixture of [3H]-GABA and unlabeled GABA to each well to achieve a final desired GABA concentration.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 10-20 minutes).

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by this compound derivatives is the GABAergic synapse. By inhibiting GABA transporters, these compounds increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors.

Caption: Mechanism of action of this compound derivatives.

This compound and its analogues represent a structurally intriguing and pharmacologically significant class of compounds. Their ability to act as conformationally restricted GABA analogues makes them valuable probes for dissecting the complexities of the GABAergic system. The data and protocols presented in this guide underscore their potential as inhibitors of GABA transporters, a mechanism with therapeutic implications for a range of neurological disorders, including epilepsy and neuropathic pain. Further exploration of structure-activity relationships, selectivity profiling across GAT subtypes, and in vivo efficacy studies will be crucial in realizing the full therapeutic potential of this promising chemical scaffold. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel CNS therapeutics.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. GABA transporter - Wikipedia [en.wikipedia.org]

- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA(A) receptor modulation: potential to deliver novel pain medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of cis-3-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-3-Aminocyclohexanecarboxylic acid, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and formulation, offering detailed experimental protocols and data to support further investigation and application of this compound.

Introduction

This compound is a cyclic β-amino acid and a structural analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1][2][3] Its structural similarity to GABA makes it a molecule of significant interest in medicinal chemistry and drug development, particularly in the synthesis of gabapentinoids and other neurologically active compounds.[3] Understanding the solubility and stability of this molecule is paramount for its effective use in research and pharmaceutical applications, from synthesis and purification to formulation and bioavailability studies.

Physicochemical Properties

This compound is a colorless crystalline solid with a molecular weight of 143.18 g/mol .[4][5] Its melting point is reported to be in the range of 225-228 °C, indicating a high degree of thermal stability in its solid state.[4]

Solubility Profile

Table 1: Quantitative Solubility Data of this compound and its N-Boc Protected Analog

| Solvent | This compound | BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID |

| Water | Soluble[4] (Quantitative data not available) | Slightly soluble (2.1 g/L at 25°C)[7] |

| Methanol | Soluble[4] (Quantitative data not available) | Soluble[6] |

| Ethanol | Soluble[4] (Quantitative data not available) | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Note: The solubility data for the N-Boc protected analog is provided for reference and may not be fully representative of the parent compound's solubility due to the presence of the lipophilic tert-butyloxycarbonyl group.

Stability Profile